6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
6,8-dibromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClN2O/c10-4-1-5-8(6(11)2-4)13-7(3-12)14-9(5)15/h1-2H,3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTKKBVDRWHPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach to Quinazolinones
Quinazolinones are commonly synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents. The classical Niementowski synthesis method involves heating substituted anthranilic acids with formamide, yielding 3,4-dihydro-4-oxoquinazolines. Alternative methods include reactions of o-amino benzoic acids with amines and phosphorus trichloride or the use of isatoic anhydride as a precursor for quinazolinone formation.
Specific Preparation of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
Starting Materials and Key Intermediates
- 5-Bromoanthranilic acid is a common starting material for brominated quinazolinones.
- Bromination at positions 6 and 8 on the quinazolinone ring is typically achieved via selective bromination of anthranilic acid derivatives or intermediates.
- Introduction of the chloromethyl group at position 2 is usually accomplished by reaction with chloroacetyl chloride or related chloromethylating agents under basic or acidic conditions.
Stepwise Synthetic Route
A representative synthetic sequence reported involves:
Bromination of Anthranilic Acid : 5-Bromoanthranilic acid is brominated using N-bromosuccinimide in acetonitrile to yield 6,8-dibromo derivatives.
Formation of Benzoxazinone Intermediate : The brominated anthranilic acid reacts with chloroacetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature, producing a 6,8-dibromo benzoxazin-4-one intermediate.
Nucleophilic Substitution with Anilines : The benzoxazinone intermediate undergoes nucleophilic attack by substituted anilines under acidic conditions in acetonitrile, leading to 6,8-dibromo-2-(chloromethyl)-3-substituted quinazolin-4(3H)-ones.
Final Functionalization and Purification : The final compounds are refluxed with appropriate reagents (e.g., 6-chloro-3-methyl-uracil) in the presence of DIPEA at elevated temperatures, followed by purification via chromatography.
Alternative Synthetic Methods and Variations
Schiff Base Formation and Cyclization : Some methods involve forming Schiff bases from aminoquinazolinones and aromatic aldehydes, followed by reaction with chloroacetyl chloride and triethylamine to introduce the chloromethyl group, yielding quinazoline derivatives with antimicrobial properties.
Reactions from Isatoic Anhydride or Phthalic Acid Derivatives : These methods involve cyclization and rearrangement steps to form the quinazolinone core, which can then be functionalized to introduce bromine and chloromethyl substituents.
Reaction Conditions and Yields
Analytical Characterization
The synthesized compounds are typically characterized by:
Summary of Research Findings
- The preparation of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one relies heavily on careful bromination of anthranilic acid derivatives followed by acylation and nucleophilic substitution steps.
- The use of N-bromosuccinimide and chloroacetyl chloride under controlled conditions provides good regioselectivity and yields.
- Variations in the substituents on the aniline nucleophile allow for the synthesis of a broad range of derivatives with potential biological activities.
- The synthetic routes are reproducible and scalable, with purification typically achieved by chromatographic methods.
- These compounds have been investigated for antimicrobial and anticancer activities, underscoring the importance of reliable synthetic access.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6,8-diazido-2-chloromethyl-3H-quinazolin-4-one.
Scientific Research Applications
While the search results provide information on quinazoline and quinazolinone derivatives, there is no specific information about the applications of "6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one." However, the search results do provide some information on the general applications of quinazoline and quinazolinone derivatives.
General Applications of Quinazoline and Quinazolinone Derivatives
Quinazoline and quinazolinone derivatives are noteworthy in medicinal chemistry because of their wide range of biological activities . Some specific applications mentioned in the search results include:
- Antimicrobial Activity Several studies have explored the antimicrobial properties of quinazoline-4(3H)-ones and their derivatives . Some derivatives exhibit significant influence on antibacterial profiles, with certain substituents enhancing activity against both bacterial and fungal species .
- DHFR Inhibition Quinazolinones can be used to inhibit dihydrofolate reductase (DHFR), an enzyme that is a target for developing new cytotoxic agents .
- Anticonvulsants and Enzyme Inhibitors Quinazolinone derivatives have been found to act as anticonvulsants and enzyme inhibitors .
- Cytotoxic Activity Some 2-substituted-4H-3,1-benzoxazin-4-one derivatives, which can be used to produce quinazolinones, have shown good cytotoxic activity .
- Herbicidal Properties Quinazolinone derivatives can possess herbicidal properties .
- Antiviral Activity Some quinazolinone derivatives have demonstrated inhibition of Herpes simplex virus type 1 (HSV-1) protease .
- Cardiovascular System Effects 2-Aryl-substituted 4H-3,1-benzoxazin-4-ones, which are related to quinazolinones, can have a relaxing effect on smooth musculature and increase coronary flow .
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with cellular targets that are crucial for tumor growth and survival. The compound is believed to inhibit specific enzymes and signaling pathways that are essential for cancer cell proliferation. the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
Halogenation Patterns
- 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one (): This derivative replaces the chloromethyl group with a 3,4-dichlorophenyl substituent.
- 6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one ():
The substitution of bromine with chlorine and addition of a hydroxyl group alters electronic properties, reducing electrophilicity but enhancing hydrogen-bonding capacity .
Heterocyclic Modifications
- Thiadiazole and Triazole Derivatives (): Compounds like 6,8-dibromo-3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4-one introduce sulfur- and nitrogen-containing heterocycles. These modifications can enhance binding to enzymes or receptors through additional non-covalent interactions .
Physicochemical Properties
A comparative analysis of melting points, solubility, and spectral data highlights key differences:
Biological Activity
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound is a quinazolinone derivative characterized by the presence of bromine and chloromethyl substituents.
- Molecular Formula : CHBrClNO
- Molar Mass : 352.41 g/mol .
The biological activity of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one primarily involves its interaction with various cellular targets:
- Target Cells : It has been tested against human breast cancer cell lines (MCF-7), lung adenocarcinoma (A549), and colorectal cancer (SW-480) .
- Apoptotic Cascade Activation : The compound activates the apoptotic pathway through caspase-3 activation, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that it induces S-phase arrest in cancer cells, suggesting a mechanism that inhibits cell proliferation .
Cytotoxicity and Antiproliferative Activity
The antiproliferative effects of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one have been quantitatively assessed through IC values:
These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like Cisplatin in certain cases.
Biochemical Pathways
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one participates in several biochemical pathways:
- Metabolism : The compound is primarily metabolized in the liver via cytochrome P450 enzymes, influencing its bioavailability and efficacy .
- Transport Mechanisms : Its cellular uptake occurs through passive diffusion and active transport systems, which are crucial for its distribution and localization within cells .
Case Studies and Research Findings
Recent studies have provided insights into the compound's efficacy and mechanism:
- Cytotoxic Evaluation : A study demonstrated that the compound induces apoptosis in A549 cells in a dose-dependent manner. Flow cytometric analysis revealed a significant increase in early and late apoptotic cells upon treatment with varying concentrations of the compound .
- Structure-Activity Relationship (SAR) : Research indicates that halogen substitutions on the phenyl ring enhance antiproliferative activity. Compounds with one or two halogen atoms showed higher potency compared to those without such substitutions .
- Computational Studies : Molecular docking studies have elucidated the binding interactions between the compound and its targets, confirming its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example, bromination of quinazolinone precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMSO as solvent, reflux for 18 hours) yields halogenated intermediates. Chloromethylation is achieved using chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids. Purification involves recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (e.g., 65% in ) requires precise stoichiometry and reaction monitoring via TLC/HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond length = 0.009 Å, R factor = 0.055 as in ).
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons in the 6,8-dibromo region).
- Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns .
Q. What physicochemical properties are critical for stability assessment?
- Methodological Answer : Key properties include:
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents to guide formulation.
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 141–143°C in ).
- LogP : Measure via shake-flask or HPLC to predict bioavailability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity (e.g., enzyme inhibition or cytotoxicity)?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., cancer models) with MTT assays for cytotoxicity. For enzyme inhibition, employ fluorogenic substrates and kinetic analysis (e.g., IC determination).
- Dose-response studies : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with triplicate replicates.
- Phenolic/antioxidant activity : Use DPPH/ABTS assays (as in ) to assess radical scavenging .
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer : Follow long-term environmental studies (e.g., Project INCHEMBIOL in ):
- Biodegradation : Use OECD 301 tests with activated sludge.
- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
- Adsorption studies : Analyze interactions with indoor/outdoor surfaces via microspectroscopic imaging ( ) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Comparative analysis : Replicate studies under identical conditions (e.g., pH, temperature, cell lines).
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in ).
- Mechanistic validation : Use siRNA knockdown or CRISPR to confirm target specificity .
Q. What experimental designs minimize variability in pharmacological studies?
- Methodological Answer :
- Randomized block designs : Assign treatments randomly within blocks (e.g., split-split plots in ).
- Blinded protocols : Ensure independent analysis of results.
- Power analysis : Calculate sample sizes (e.g., n=4 replicates with 5 plants each in ) to ensure statistical significance .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Crystallography : Co-crystallize the compound with enzymes (e.g., ’s cyclohexanol derivative) to identify active-site interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
